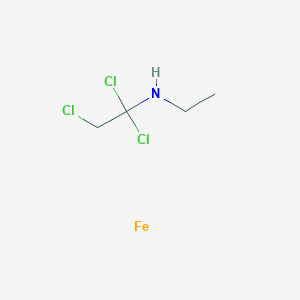
iron;1,1,2-trichloro-N-ethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron;1,1,2-trichloro-N-ethylethanamine is a chemical compound with the molecular formula C4H8Cl3FeN . This compound is a coordination complex where iron is bonded to 1,1,2-trichloro-N-ethylethanamine. It is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iron;1,1,2-trichloro-N-ethylethanamine typically involves the reaction of iron salts with 1,1,2-trichloro-N-ethylethanamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents and advanced equipment to ensure consistent quality. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Iron;1,1,2-trichloro-N-ethylethanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron oxides, while reduction can produce iron complexes with lower oxidation states .
Scientific Research Applications
Iron;1,1,2-trichloro-N-ethylethanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving iron metabolism and its role in biological systems.
Medicine: Investigated for its potential therapeutic applications, particularly in iron-related disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of iron;1,1,2-trichloro-N-ethylethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to iron-binding sites, influencing various biochemical pathways. The specific pathways and targets depend on the context of its use, such as in biological or chemical systems .
Comparison with Similar Compounds
Similar Compounds
N-ethylethanamine: A simpler amine with similar structural features but lacking the iron and chlorine atoms.
1,1,2-trichloroethane: A chlorinated hydrocarbon with similar chlorine content but different functional groups.
Iron complexes: Various iron coordination compounds with different ligands and properties.
Uniqueness
Iron;1,1,2-trichloro-N-ethylethanamine is unique due to its specific combination of iron and 1,1,2-trichloro-N-ethylethanamine, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
61318-15-8 |
|---|---|
Molecular Formula |
C4H8Cl3FeN |
Molecular Weight |
232.31 g/mol |
IUPAC Name |
iron;1,1,2-trichloro-N-ethylethanamine |
InChI |
InChI=1S/C4H8Cl3N.Fe/c1-2-8-4(6,7)3-5;/h8H,2-3H2,1H3; |
InChI Key |
VBYVFVCFCZXESI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(CCl)(Cl)Cl.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


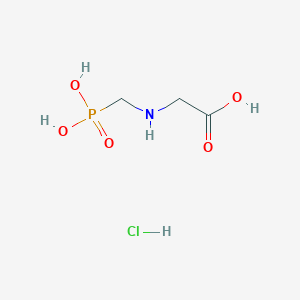
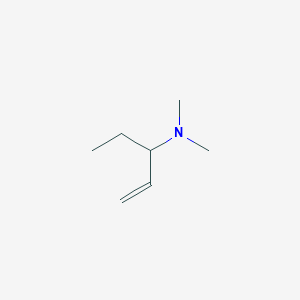
![1-Oxaspiro[3.5]nonane-2-methanol, 3,3-dimethyl-](/img/structure/B14573285.png)
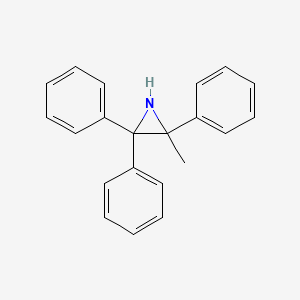
![10-Ethyl-3,7-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14573304.png)
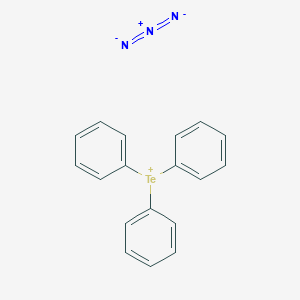
![1,2,3,4,5,6-Hexaphenylbicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14573311.png)

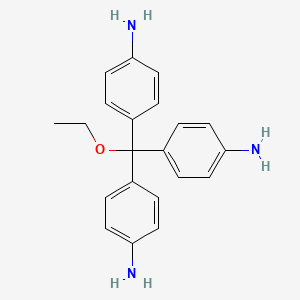
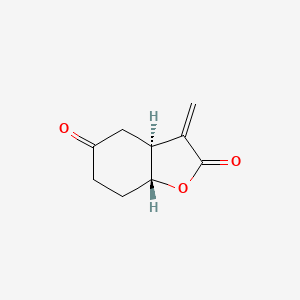

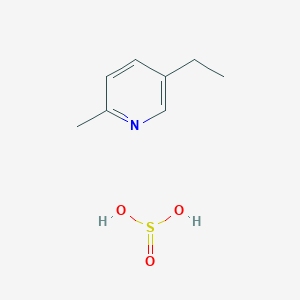
![4-[2-(4'-Pentyl[1,1'-biphenyl]-4-yl)ethyl]benzonitrile](/img/structure/B14573349.png)
![N-(2-Hydroxyethyl)-N-methyl-N'-[1-(4-octylphenyl)ethyl]thiourea](/img/structure/B14573352.png)
